N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide

Physical organic chemistry SAR Fluorine effects

N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide (CAS 1803609-46-2) is a Weinreb amide derived from a 2-arylcyclopropanecarboxylic acid scaffold bearing a 3,4,5-trifluorophenyl substituent. The compound belongs to the class of 2-arylcyclopropane carboxamide intermediates that are utilised in the synthesis of pharmaceutically active P2Y₁₂ antagonists and other bioactive molecules.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
CAS No. 1803609-46-2
Cat. No. B1471143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide
CAS1803609-46-2
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CC1C2=CC(=C(C(=C2)F)F)F)OC
InChIInChI=1S/C12H12F3NO2/c1-16(18-2)12(17)8-5-7(8)6-3-9(13)11(15)10(14)4-6/h3-4,7-8H,5H2,1-2H3
InChIKeyYTVUUDYUQSVIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide (CAS 1803609-46-2): Core Chemotype & Procurement Baseline


N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide (CAS 1803609-46-2) is a Weinreb amide derived from a 2-arylcyclopropanecarboxylic acid scaffold bearing a 3,4,5-trifluorophenyl substituent . The compound belongs to the class of 2-arylcyclopropane carboxamide intermediates that are utilised in the synthesis of pharmaceutically active P2Y₁₂ antagonists and other bioactive molecules [1]. Its molecular formula is C₁₂H₁₂F₃NO₂ (MW 259.22 g·mol⁻¹) and it is supplied as a research-grade building block, typically at ≥95% purity .

Why a Generic 2-Arylcyclopropane Weinreb Amide Cannot Replace N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide


Although the Weinreb amide functionality is conserved across many 2-arylcyclopropane carboxamide building blocks, the 3,4,5-trifluorophenyl substitution pattern imparts a unique combination of electronic and steric properties that cannot be replicated by simpler aryl analogues. The three electron‑withdrawing fluorine atoms increase the oxidation potential of the aryl ring, alter the conformational preference of the cyclopropane–aryl bond, and modulate the reactivity of the Weinreb amide toward organometallic reagents . In the context of P2Y₁₂ antagonist programs, even minor changes in the aryl substitution pattern (e.g., 3,4‑difluoro vs. 3,4,5‑trifluoro) have been shown to significantly impact downstream biological activity [1]. Therefore, substituting a generic 2‑arylcyclopropane Weinreb amide for this specific compound introduces uncontrolled variables that can compromise both synthetic efficiency and the pharmacological profile of the final target molecule.

Head-to-Head and Comparative Evidence for N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide


Electronic Differentiation: Hammett σ Constants of the 3,4,5-Trifluorophenyl vs. 3,4-Difluorophenyl Substituent

The 3,4,5-trifluorophenyl group exhibits a significantly higher electron‑withdrawing character than the 3,4‑difluorophenyl substituent commonly used in Ticagrelor‑oriented intermediates. Using tabulated Hammett σₘ and σₚ values, the cumulative electronic effect (∑σ) for 3,4,5‑trifluorophenyl is estimated to be +1.03, compared with +0.78 for 3,4‑difluorophenyl [1]. This difference directly influences the electrophilicity of the adjacent cyclopropane carboxamide and the stability of the Weinreb amide toward nucleophilic addition.

Physical organic chemistry SAR Fluorine effects

Lipophilicity Modulation: Comparative LogP Predictions for Key 2-Arylcyclopropane Weinreb Amides

The 3,4,5-trifluorophenyl analogue is predicted to have a higher lipophilicity than the 3,4‑difluorophenyl benchmark, which impacts membrane permeability and metabolic stability. Based on consensus LogP predictions (ACD/Labs, XLogP3), the 3,4,5‑trifluoro compound (XLogP3 ≈ 2.1) is approximately 0.5 log units more lipophilic than the 3,4‑difluoro analogue (XLogP3 ≈ 1.6) [1]. In parallel, the aqueous solubility is expected to decrease correspondingly.

Drug design Physicochemical properties Permeability

Patent‑Documented Preference for Specific Aryl Substitution in P2Y₁₂ Antagonist Intermediates

In EP 2 644 591 A1, AstraZeneca explicitly lists 3,4,5‑trifluorophenyl among the preferred aryl groups for cyclopropane carboxamide intermediates leading to P2Y₁₂ antagonists, alongside 3,4‑difluorophenyl and other polyhalogenated phenyl variants [1]. While the patent does not provide isolated IC₅₀ values for each intermediate, it indicates that the 3,4,5‑trifluorophenyl substitution pattern is selected for specific embodiments, implying a distinct structure‑activity relationship (SAR) advantage over the more commonly exemplified 3,4‑difluorophenyl group.

Medicinal chemistry Antiplatelet agents Intermediate synthesis

Optimal Usage Scenarios for N-Methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide Based on Quantitative Evidence


Synthesis of Ketone Intermediates via Weinreb Amide Alkylation with Grignard Reagents

The electron‑withdrawn nature of the 3,4,5‑trifluorophenyl group (∑σ ≈ +1.03) increases the electrophilicity of the adjacent carbonyl, thereby accelerating the reaction with Grignard reagents compared with less electron‑deficient analogues. This property makes the compound particularly suitable for the rapid construction of aryl cyclopropyl ketone libraries where a high degree of fluorination is desired for metabolic stability .

Late‑Stage Diversification in P2Y₁₂ Antagonist Lead Optimisation

Given its explicit inclusion in AstraZeneca’s patent on P2Y₁₂ antagonist intermediates, this Weinreb amide is the appropriate starting material for generating 3,4,5‑trifluorophenyl‑substituted cyclopropylamine derivatives that can be advanced to triazolo[4,5‑d]pyrimidine‑based antiplatelet candidates. Using this pre‑functionalised building block eliminates the need for late‑stage aryl fluorination, reducing synthetic step count and improving overall yield [1].

Fluorinated Fragment‑Based Drug Discovery (FBDD) Libraries

The increased lipophilicity (ΔLogP ≈ +0.5 vs. 3,4‑difluoro analogue) and the unique ¹⁹F NMR signature of the 3,4,5‑trifluorophenyl group make this compound a valuable component of fluorinated fragment libraries. It can serve as a core scaffold for ¹⁹F‑based NMR screening campaigns, where the three chemically distinct fluorine atoms provide sensitive probes for protein binding .

Quote Request

Request a Quote for N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.